6-羟基萘-1,4-二酮

描述

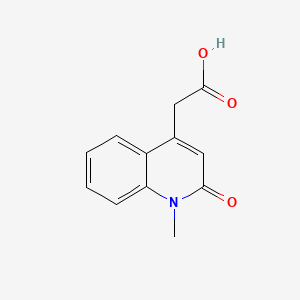

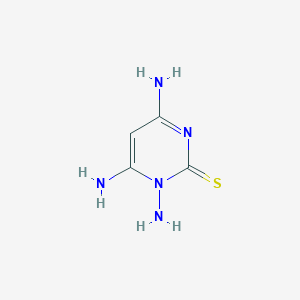

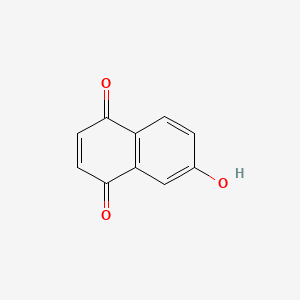

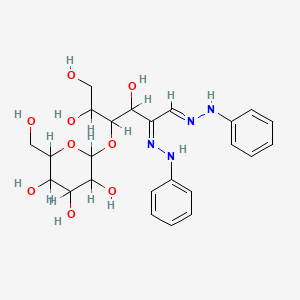

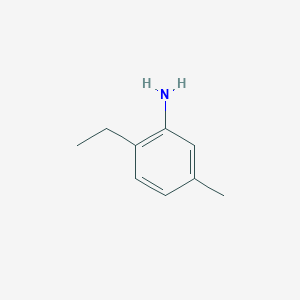

6-Hydroxynaphthalene-1,4-dione, also known as Lawsone or Hennotannic acid, is a red-orange dye present in the leaves of the henna plant (Lawsonia inermis), as well as in the common walnut (Juglans regia) and water hyacinth (Pontederia crassipes) . It is a 1,4-naphthoquinone derivative, an analog of hydroxyquinone containing one additional ring .

Synthesis Analysis

An efficient one-pot quantitative procedure for the preparation of hydroxyl naphthalene-1,4-dione derivatives from three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper(II) oxide as catalyst under mild, ambient and solvent-free conditions has been described . Another method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol .Molecular Structure Analysis

The molecular structure of 6-Hydroxynaphthalene-1,4-dione consists of a system of double bonds conjugated with carbonyl groups. It is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis

6-Hydroxynaphthalene-1,4-dione has been used in the synthesis of tacrine derivatives via a four-component reaction of 2-hydroxynaphthalene-1,4-dione, aldehydes, malononitrile and cycloketones in the presence of AlCl3 . It has also been used in the synthesis of hydroxyl naphthalene-1,4-dione derivatives using copper (II) oxide nanoparticles as catalysts for three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione .Physical and Chemical Properties Analysis

6-Hydroxynaphthalene-1,4-dione has a molar mass of 174.15 g/mol and appears as yellow prisms . It has a melting point of 195 to 196 °C (383 to 385 °F; 468 to 469 K) and is almost insoluble in water .科学研究应用

衍生物的合成

6-羟基萘-1,4-二酮,俗称洛逊,已用于各种合成工艺。例如,利用芳香醛在水性介质中反应,开发了一种合成3,3'-(芳甲亚)双(2-羟基萘-1,4-二酮)衍生物的清洁高效方法 (Noroozi Tisseh & Bazgir, 2009)。此外,人们还探索了使用简单、原子经济的三组分反应合成荧光羟基萘-1,4-二酮衍生物 (Dabiri, Noroozi Tisseh, & Bazgir, 2011)。

生物活性与应用

洛逊具有显着的生物活性,一直是许多染料和药用草药治疗的成分。它的应用延伸到各个领域,包括染料合成和潜在的治疗用途 (Hamama, Hassanien, & Zoorob, 2017)。

催化和化学反应

该化合物已用于催化反应,例如钯(II)催化的氧化环化,为具有广泛官能团相容性的各种衍生物提供了新的途径 (Sun et al., 2020)。由苯膦酸催化的室温合成是其在化学反应中应用的另一个例子 (Liu, Zhou, & Gao, 2014)。

环境应用

人们一直在努力开发对环境友好的6-羟基萘-1,4-二酮衍生物合成方法。例如,已经报道了一种利用纯水中微波辅助反应的绿色合成方法,突出了该化合物在可持续化学中的作用 (Wang et al., 2012)。

时尚与纺织工业

在时尚和纺织工业中,洛逊是一种天然着色剂,具有重要的适用性,尤其是在印度的指甲花等传统做法中 (Patil, 2018)。

作用机制

6-Hydroxynaphthalene-1,4-dione reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed . Two synthesized novel series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones and substituted N-(methyl/ethyl)bisquinolinone triethylammonium salts were described as new candidates to extracellular signal-regulated kinases 1/2 (ERK1/2) with considerable antineoplastic activity .

安全和危害

未来方向

The future directions of 6-Hydroxynaphthalene-1,4-dione research could involve exploring its potential applications in various fields. For instance, hydroxyl naphthalene-1,4-dione derivatives are fluorescent heterocyclic compounds. These fluorescent materials are of interest in many disciplines such as emitters for electroluminescence devices , molecular probes for biochemical research , in traditional textile and polymer fields , and fluorescent whitening agents .

属性

IUPAC Name |

6-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAIOOGHXYZWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473708 | |

| Record name | 6-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-53-9 | |

| Record name | 6-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1':4',1''-Terphenyl]-2-ol](/img/structure/B3052872.png)

![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)